molecular formula C12H17F2N B13591544 2-(4-(tert-Butyl)phenyl)-2,2-difluoroethan-1-amine

2-(4-(tert-Butyl)phenyl)-2,2-difluoroethan-1-amine

Cat. No.: B13591544
M. Wt: 213.27 g/mol
InChI Key: PEUUXPUVKCFSKR-UHFFFAOYSA-N
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Description

2-(4-(tert-Butyl)phenyl)-2,2-difluoroethan-1-amine is an organic compound characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a difluoroethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(tert-Butyl)phenyl)-2,2-difluoroethan-1-amine typically involves the alkylation of phenol with tert-butyl chloride in the presence of a catalyst such as ferric chloride . The resulting tert-butylphenol is then subjected to further reactions to introduce the difluoroethanamine group. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation processes followed by purification steps to ensure high yield and purity. The use of environmentally benign reagents and catalysts is often emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-(tert-Butyl)phenyl)-2,2-difluoroethan-1-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

2-(4-(tert-Butyl)phenyl)-2,2-difluoroethan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-(tert-Butyl)phenyl)-2,2-difluoroethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(tert-Butyl)phenyl)-2,2-difluoroethan-1-amine is unique due to the presence of both tert-butyl and difluoroethanamine groups, which confer distinct chemical and physical properties. This combination of functional groups makes it a versatile compound for various scientific and industrial applications .

Properties

Molecular Formula

C12H17F2N

Molecular Weight

213.27 g/mol

IUPAC Name

2-(4-tert-butylphenyl)-2,2-difluoroethanamine

InChI

InChI=1S/C12H17F2N/c1-11(2,3)9-4-6-10(7-5-9)12(13,14)8-15/h4-7H,8,15H2,1-3H3

InChI Key

PEUUXPUVKCFSKR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(CN)(F)F

Origin of Product

United States

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